molecular formula C14H13N5O4 B6419247 2-(3-methyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 107608-74-2

2-(3-methyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B6419247
CAS No.: 107608-74-2
M. Wt: 315.28 g/mol
InChI Key: BPHVDBBTJLSWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. The starting materials often include purine derivatives and phenylamine. The reaction conditions may involve:

    Condensation reactions: Combining purine derivatives with phenylamine under acidic or basic conditions.

    Oxidation and reduction steps: To introduce or modify functional groups.

    Purification: Using techniques like recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of such compounds may involve:

    Large-scale synthesis: Using automated reactors and continuous flow systems.

    Optimization of reaction conditions: To maximize yield and purity.

    Quality control: Ensuring the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the purine ring or phenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts to facilitate condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or viral infections.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets:

    Molecular targets: Enzymes, receptors, or nucleic acids.

    Pathways involved: Inhibition or activation of specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine derivatives: Known for their role in cellular signaling.

    Xanthine derivatives: Studied for their stimulant effects and therapeutic potential.

Uniqueness

2-(3-methyl-2,6-dioxo-8-(phenylamino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is unique due to its specific structural features, such as the phenylamino group and the acetic acid moiety, which may confer distinct biological activities compared to other purine derivatives.

Properties

IUPAC Name

2-(8-anilino-3-methyl-2,6-dioxopurin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c1-18-11-10(12(22)17-14(18)23)19(7-9(20)21)13(16-11)15-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16)(H,20,21)(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHVDBBTJLSWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.